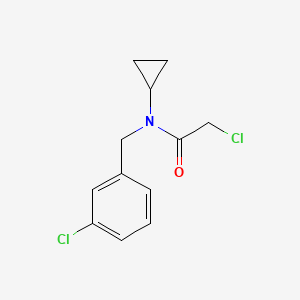

2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide

描述

Structural Characterization of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-chloro-N-[(3-chlorophenyl)methyl]-N-cyclopropylacetamide. This naming convention reflects the structural components of the molecule, beginning with the chloroacetamide core and incorporating the substitution patterns on the nitrogen atom. The compound is catalogued in the PubChem database under the Compound Identification Number 39359478, providing a unique identifier for research and database searches.

The molecular formula C₁₂H₁₃Cl₂NO represents the precise atomic composition of the compound, with a calculated molecular weight of 258.14 grams per mole. Alternative systematic names include 2-Chloro-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide, which provides additional clarity regarding the substitution pattern. The Chemical Abstracts Service registry number 1175651-36-1 serves as another important identifier for this compound in chemical literature and databases.

The systematic naming also reveals the presence of multiple functional groups that contribute to the compound's chemical behavior. The acetamide functionality provides the core structure, while the chlorine substituents and the cyclopropyl group introduce specific steric and electronic effects. These structural features position the compound within the broader class of N-substituted chloroacetamides, which are known for their diverse chemical reactivity patterns.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the presence of multiple conformationally active sites that influence the overall three-dimensional shape of the molecule. The cyclopropyl group introduces significant ring strain, with internal bond angles of approximately 60 degrees, which deviates substantially from the ideal tetrahedral angle of 109.5 degrees. This ring strain affects the electron distribution around the nitrogen atom and influences the rotational barriers around the N-cyclopropyl bond.

The benzyl substituent provides additional conformational complexity through rotation around the N-benzyl carbon-nitrogen bond and the benzylic carbon-carbon bond connecting the aromatic ring to the methylene bridge. The meta-chlorine substitution on the phenyl ring creates an asymmetric electronic environment that affects the preferred conformations of the benzyl group. The electron-withdrawing nature of the chlorine substituent influences the electron density distribution across the aromatic system and affects the compound's overall dipole moment.

The acetamide core exhibits partial double bond character due to resonance between the carbonyl group and the nitrogen lone pair electrons. This resonance stabilization restricts rotation around the carbon-nitrogen bond and favors a planar arrangement of the acetamide unit. The chlorine substituent on the acetyl carbon introduces additional steric and electronic effects that influence the preferred conformations of the molecule.

Computational studies would likely reveal multiple low-energy conformers arising from rotation around the various single bonds in the molecule. The relative stabilities of these conformers depend on the balance between steric repulsion, electronic effects, and potential intramolecular interactions such as weak hydrogen bonding or halogen bonding interactions.

Crystallographic Data and Three-Dimensional Configuration

While specific crystallographic data for this compound are not available in the current literature, the compound's three-dimensional structure can be analyzed through computational modeling and comparison with structurally related compounds. The PubChem database provides a three-dimensional conformer model that represents one of the low-energy conformations of the molecule. This conformer serves as a starting point for understanding the spatial arrangement of atoms and the overall molecular shape.

The crystal structure, when available, would provide definitive information about bond lengths, bond angles, and dihedral angles throughout the molecule. Such data would be particularly valuable for understanding the exact geometry around the nitrogen atom, which serves as the central connection point for the three major substituents: the acetyl group, the cyclopropyl ring, and the chlorobenzyl group. The nitrogen atom's hybridization state and the planarity of the amide group would be clearly defined through crystallographic analysis.

Intermolecular interactions in the crystal lattice would likely include halogen bonding involving the chlorine atoms, potential hydrogen bonding interactions, and van der Waals forces between the aromatic rings. The packing arrangement would reveal how molecules orient themselves to minimize steric repulsion while maximizing favorable intermolecular contacts. The presence of two chlorine atoms provides multiple sites for halogen bonding, which could significantly influence the crystal packing and physical properties of the solid state.

The crystallographic analysis would also provide insights into the conformational preferences of the flexible portions of the molecule, particularly the orientation of the benzyl group relative to the acetamide core and the positioning of the cyclopropyl ring. These structural details are crucial for understanding the compound's chemical reactivity and potential biological activity.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments

The proton Nuclear Magnetic Resonance spectrum of this compound would exhibit characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons of the chlorobenzyl group would appear in the typical aromatic region between 7.0 and 8.0 parts per million, with the meta-chlorine substitution creating a specific splitting pattern that reflects the asymmetric electronic environment. The ortho protons adjacent to the benzylic carbon would show distinct chemical shifts compared to the other aromatic protons due to their proximity to the electron-withdrawing substituents.

The benzylic methylene protons would appear as a characteristic singlet or complex multiplet in the region between 4.5 and 5.5 parts per million, with the exact chemical shift depending on the electronic effects of both the aromatic ring and the acetamide nitrogen. The restricted rotation around the carbon-nitrogen bond due to amide resonance could lead to signal broadening or splitting of the benzylic protons at lower temperatures.

The cyclopropyl protons would exhibit distinctive patterns characteristic of this strained ring system. The cyclopropyl methine proton would appear as a complex multiplet around 3.0 to 4.0 parts per million, while the four equivalent methylene protons would show characteristic upfield shifts due to the unique electronic environment of the three-membered ring. The coupling patterns between the cyclopropyl protons would provide definitive evidence for the presence of this structural unit.

The chloroacetyl methylene protons would appear as a singlet around 4.0 to 4.5 parts per million, with the exact chemical shift influenced by the electron-withdrawing effects of both the chlorine substituent and the carbonyl group. The carbon-13 Nuclear Magnetic Resonance spectrum would provide additional structural confirmation through the characteristic chemical shifts of the carbonyl carbon, the aromatic carbons, and the unique cyclopropyl carbons.

Infrared Vibrational Signatures

The Infrared spectrum of this compound would display characteristic absorption bands that provide structural information about the functional groups present in the molecule. The carbonyl stretch of the acetamide group would appear as a strong absorption band around 1650 to 1680 reciprocal centimeters, with the exact frequency influenced by the electronic effects of the substituents and the degree of conjugation with the nitrogen lone pair. This amide carbonyl stretch serves as a diagnostic feature for confirming the presence of the acetamide functionality.

The aromatic carbon-hydrogen stretching vibrations would appear in the region around 3000 to 3100 reciprocal centimeters, while the aliphatic carbon-hydrogen stretches of the cyclopropyl and methylene groups would occur at slightly lower frequencies around 2800 to 3000 reciprocal centimeters. The unique strain characteristics of the cyclopropyl ring would contribute distinctive vibrational modes that could be identified through comparison with reference spectra of cyclopropyl-containing compounds.

The carbon-chlorine stretching vibrations would produce characteristic absorptions in the fingerprint region between 600 and 800 reciprocal centimeters, with the aromatic carbon-chlorine stretch typically appearing at higher frequency than the aliphatic carbon-chlorine stretch. The aromatic substitution pattern would be reflected in the out-of-plane bending vibrations of the aromatic hydrogen atoms, which appear in the region between 800 and 900 reciprocal centimeters and provide information about the substitution pattern on the benzene ring.

Additional characteristic absorptions would include the nitrogen-hydrogen bending modes if any secondary amide character is present, carbon-nitrogen stretching vibrations around 1200 to 1400 reciprocal centimeters, and various skeletal vibrations that provide a unique fingerprint for the overall molecular structure.

Mass Spectrometric Fragmentation Patterns

The mass spectrum of this compound would exhibit fragmentation patterns characteristic of the molecular structure and the presence of multiple functional groups. The molecular ion peak would appear at mass-to-charge ratio 258, corresponding to the molecular weight of the compound, with additional peaks at 260 due to the isotopic pattern arising from the two chlorine atoms. The relative intensities of these isotopic peaks would confirm the presence of two chlorine atoms in the molecule.

Primary fragmentation pathways would likely involve cleavage of the weaker bonds in the molecule, particularly the benzylic carbon-nitrogen bond and the acetyl carbon-nitrogen bond. Loss of the chlorobenzyl group would produce a fragment ion corresponding to the N-cyclopropylchloroacetamide portion of the molecule, while loss of the chloroacetyl group would yield a fragment containing the N-cyclopropyl-3-chlorobenzylamine unit. These fragmentation patterns would provide structural confirmation and help distinguish this compound from closely related isomers.

The cyclopropyl group would contribute characteristic fragmentation behavior, with potential loss of the entire cyclopropyl unit or ring-opening fragmentation that produces propyl-like fragments. The aromatic chlorobenzyl group would show typical aromatic fragmentation patterns, including loss of chlorine and formation of tropylium-type ions that are common in benzyl compound mass spectra.

Secondary fragmentation would involve further breakdown of the primary fragment ions, potentially including loss of carbon monoxide from acylium ions, loss of chlorine atoms, and rearrangement reactions that are characteristic of nitrogen-containing heterocycles. The overall fragmentation pattern would provide a unique mass spectral fingerprint that could be used for compound identification and purity assessment.

属性

IUPAC Name |

2-chloro-N-[(3-chlorophenyl)methyl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-7-12(16)15(11-4-5-11)8-9-2-1-3-10(14)6-9/h1-3,6,11H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWZHMBNMZWPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC(=CC=C2)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide typically involves the reaction of 3-chlorobenzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using industrial-scale chromatography or crystallization techniques to meet the required purity standards for industrial applications.

化学反应分析

Types of Reactions

2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced compounds.

科学研究应用

2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

相似化合物的比较

The following analysis compares 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide with structurally related chloroacetamides, focusing on substituent effects, synthesis, and properties.

Substituent Variations and Structural Analogues

Key structural analogs include:

Key Observations :

- N-Substituents: Cyclopropyl groups introduce steric strain and conformational rigidity, which can affect binding to biological targets or catalytic sites .

- Electron-Withdrawing Groups: Derivatives with cyano or trifluoromethyl groups (e.g., ) may alter electronic properties, influencing interactions in metal-catalyzed reactions or enzyme inhibition.

Yield Considerations :

- Yields for N,N-dialkylated acetamides are often lower (<50%) due to steric hindrance, as seen in related sulfonamide syntheses (11% yield in ).

Structural and Spectroscopic Properties

- Crystallography : Analogous compounds (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) exhibit intermolecular N–H⋯O hydrogen bonding, stabilizing crystal lattices . The cyclopropyl group in the target compound may disrupt such interactions, altering solubility.

- NMR Signatures : Cyclopropyl protons appear as distinct triplets (1.10–1.39 ppm) and multiplets (3.56–3.60 ppm), as observed in cyclopropyl-containing derivatives .

生物活性

2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is a synthetic organic compound recognized for its significant biological activity, particularly as an enzyme inhibitor. This article explores its molecular characteristics, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Characteristics

- Molecular Formula : C13H13Cl2N

- Molecular Weight : Approximately 252.15 g/mol

- Structural Features : The compound features a cyclopropyl group, a chloro substituent, and a benzyl moiety that are crucial for its biological activity.

Enzyme Inhibition

Research indicates that this compound functions primarily as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can significantly affect cellular processes. Notably, the presence of the trifluoromethyl group enhances its binding affinity to target proteins, making it a potent candidate for pharmacological studies.

Interaction with Biomolecules

The compound interacts with various biomolecules, which is essential for understanding its potential therapeutic effects. These interactions can lead to alterations in cellular signaling pathways and metabolic processes, contributing to its pharmacological profile.

The primary mechanism through which this compound exerts its effects involves binding to the active sites of target enzymes. This binding prevents the normal substrate from accessing the enzyme, thereby inhibiting its activity. For instance, studies have demonstrated that this compound can inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine.

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antiproliferative Activity : A study revealed that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Effects : The inhibition of MAO by this compound has been linked to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Comparative Studies : Comparative analyses with similar compounds indicate that variations in substituent positions on the benzyl group can significantly affect biological activity. For example:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-(4-chlorobenzyl)-N-cyclopropylacetamide | C13H13Cl2N | Similar benzyl substitution but different position |

| 2-Chloro-N-(2-chlorobenzyl)-N-cyclopropylacetamide | C13H13Cl2N | Variation in benzyl position affecting activity |

| 2-Chloro-N-(1-(4-chlorophenyl)ethyl)acetamide | C10H11Cl2NO | Different alkyl chain affecting biological properties |

Applications in Scientific Research

The unique structural arrangement and functional groups of this compound enhance its biological activity compared to similar compounds. Its applications extend beyond enzyme inhibition to include:

- Drug Development : Investigated for potential therapeutic effects in treating depression and other neurological disorders due to its MAO inhibitory activity.

- Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.

- Material Science : Explored for applications in developing advanced materials and polymers due to its unique chemical properties.

常见问题

Q. What synthetic methodologies are commonly employed for preparing 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide?

The synthesis typically involves nucleophilic substitution and condensation reactions. A general procedure includes:

- Step 1 : Reacting 3-chlorobenzylamine with cyclopropylamine to form the N-substituted intermediate.

- Step 2 : Treating the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Purification : Column chromatography or recrystallization from ethanol to isolate the final product .

Variants include solvent optimization (e.g., dichloromethane or THF) and temperature control (0–5°C for exothermic steps). IR and NMR spectroscopy are used to confirm the amide bond formation and substitution patterns .

Q. How is the structural conformation of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Bond lengths : C=O (1.23 Å), N–C (1.45 Å), and Cl–C (1.74 Å), consistent with chloroacetamide derivatives.

- Hydrogen bonding : Intermolecular N–H⋯O interactions form chains along the a-axis, stabilizing the lattice (e.g., N–H⋯O distance = 2.89 Å) .

- Conformational analysis : The N–H bond synclinal to substituents (e.g., meta-chloro group) influences packing efficiency. Comparisons with analogs like 2-chloro-N-(4-methylphenyl)acetamide show similar geometric parameters but differing hydrogen-bond networks .

Advanced Research Questions

Q. What mechanistic insights explain its inhibitory activity against the MurA enzyme in antibacterial studies?

Inhibition of MurA (a key enzyme in bacterial peptidoglycan biosynthesis) involves:

- Molecular docking : The chloroacetamide moiety binds to the active site, displacing the natural substrate UDP-N-acetylglucosamine.

- Key interactions : Hydrogen bonds between the carbonyl oxygen and Arg 120, and hydrophobic interactions with the chlorobenzyl group and Leu 118.

- Biological validation : Minimum inhibitory concentration (MIC) assays against E. coli show MIC values of 8–16 µg/mL, with selectivity over mammalian cells confirmed via cytotoxicity assays .

Q. How do substituent variations (e.g., halogen position, cyclopropyl group) impact biological activity and selectivity?

- Halogen position : Meta-chloro substitution (vs. para) enhances lipophilicity, improving membrane permeability (logP = 2.3 vs. 1.8 for para-chloro analog).

- Cyclopropyl group : The strained ring increases metabolic stability compared to linear alkyl groups (t₁/₂ = 4.2 hours in liver microsomes).

- SAR table :

| Substituent | MIC (E. coli) | logP | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 3-chlorobenzyl | 8 µg/mL | 2.3 | 4.2 |

| 4-chlorobenzyl | 32 µg/mL | 1.8 | 2.1 |

| Benzyl (no Cl) | >64 µg/mL | 1.5 | 1.5 |

Data contradictions (e.g., MIC variability) may arise from crystallization solvent effects or assay conditions (e.g., broth vs. agar dilution) .

Q. What analytical strategies resolve discrepancies in crystallographic data for chloroacetamide derivatives?

- Multi-technique validation : Pair SC-XRD with solid-state NMR to confirm hydrogen-bonding patterns.

- Temperature-dependent studies : Cooling crystals to 100 K reduces thermal motion artifacts, refining R-factors to <0.05 .

- Comparative analysis : Overlay structures of analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) to identify substituent-driven conformational changes. For example, nitro groups induce antiperiplanar N–H orientations, while methyl groups favor synclinal arrangements .

Q. Methodological Notes

- Synthesis optimization : Use Schlenk techniques to exclude moisture during chloroacetyl chloride addition .

- Crystallography : Employ SHELX-97 for structure refinement and Mercury for visualization of packing diagrams .

- Biological assays : Include positive controls (e.g., fosfomycin for MurA inhibition) and validate via enzyme kinetics (Ki determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。